6-苯基-5-(哌嗪-1-基)嘧啶并-3(2H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

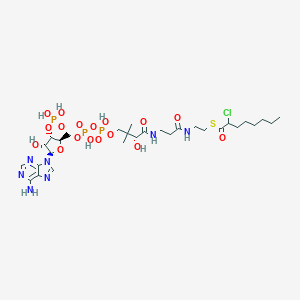

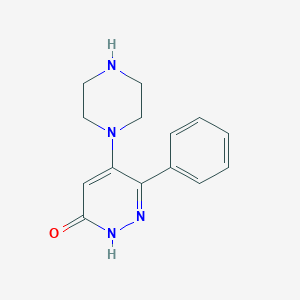

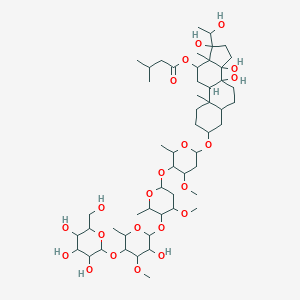

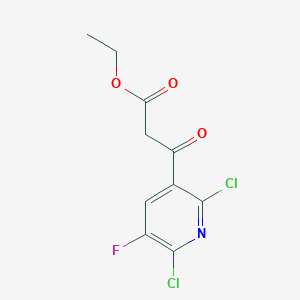

The compound 6-Phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one is a derivative of the pyridazinone class, which has been the subject of various studies due to its potential biological activities. Research has been conducted to explore its synthesis, molecular structure, chemical reactions, and physical and chemical properties, with a focus on its applications in medicinal chemistry.

Synthesis Analysis

The synthesis of pyridazinone derivatives, including those with a piperazine moiety, typically involves nucleophilic substitution reactions or cyclization processes. For instance, 6-phenyl-5-(N4-aroyl-N1-piperazinyl)-2H-pyridazin-3-ones were obtained by nucleophilic substitution of the chlorine atom of 6-phenyl-5-chloro-2H-pyridazin-3-one or by aroylation of N1-piperazinyl-2H-pyridazin-3-one . Additionally, a series of novel 4-(aryl/heteroaryl-2-ylmethyl)-6-phenyl-2-[3-(4-substituted piperazine-1-yl)propyl] pyridazin-3(2H)-one derivatives were synthesized and their structures confirmed by IR, 1H NMR, and mass spectral data .

Molecular Structure Analysis

The molecular structure of pyridazinone derivatives is characterized by spectral data, which confirms the presence of the piperazine ring and the phenyl group attached to the pyridazinone core. The structural confirmation is crucial for understanding the compound's potential interactions with biological targets .

Chemical Reactions Analysis

Pyridazinone derivatives are versatile in chemical reactions, allowing for the introduction of various substituents that can enhance their biological activity. For example, the introduction of a chloro group can lead to compounds with significant insecticidal activity . The modification of the piperazine ring, such as through aroylation, can lead to different biological properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazinone derivatives are influenced by their molecular structure. These properties are essential for determining the compound's solubility, stability, and overall suitability for use as a pharmaceutical agent. The presence of a piperazine ring often contributes to the compound's ability to penetrate the brain, as seen in the case of a PDE5 inhibitor that demonstrated robust in vivo blood pressure lowering in a spontaneously hypertensive rat model .

Biological Activity and Case Studies

Pyridazinone derivatives have been evaluated for various biological activities, including anticancer, insecticidal, and anti-diabetic effects. For instance, novel pyridazinone derivatives showed cytotoxicity toward different human cancer cell lines, with HCT116 and HeLa being the most sensitive . Insecticidal activity was observed in N-substituted 5–chloro-6-phenylpyridazin-3(2H)-one derivatives against Plutella xylostella . Additionally, triazolo-pyridazine-6-yl-substituted piperazines, a related class, were synthesized and evaluated for their anti-diabetic potential through DPP-4 inhibition and insulinotropic activities .

科学研究应用

在炎症和疼痛中的治疗潜力

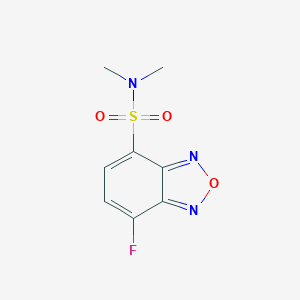

哌嗪衍生物(如所提到的)已被研究其对环氧合酶-2 (COX-2) 的选择性抑制,而环氧合酶-2 在与关节炎等疾病相关的炎症和疼痛中起着重要作用。一项研究重点介绍了邻位二取代嘧啶酮 ABT-963,因为它具有优异的选择性、高口服抗炎效力和胃组织安全性,表明其具有治疗炎症和疼痛的潜力 (Asif, 2016)。

哌嗪的广泛治疗应用

哌嗪作为核心结构,是包括抗精神病药、抗抑郁药、抗癌药、抗病毒药和抗炎药在内的各种治疗类别的药物合理设计中不可或缺的。这突出了含哌嗪化合物的结构多功能性和药用相关性,包括 6-苯基-5-(哌嗪-1-基)嘧啶并-3(2H)-酮等经修饰的化合物。研究重点介绍了哌嗪支架在药物发现中的灵活性,表明其在为多种疾病设计分子中的实用性 (Rathi et al., 2016)。

抗结核 (TB) 活性

哌嗪-苯并噻嗪酮衍生物如马可嗪酮等化合物表现出显着的抗结核活性,包括对多重耐药菌株。围绕这些化合物的发现和开发,重点关注其作用机制和临床疗效,突出了哌嗪衍生物在结核病治疗中的潜力 (Makarov & Mikušová, 2020)。

抗抑郁和认知作用

对多巴胺受体和血管紧张素肽之间相互作用的研究表明,哌嗪衍生物可以影响认知功能,并可能具有抗抑郁作用。这表明该化合物与神经药理学相关,特别是在增强记忆力和情绪方面 (Braszko, 2010)。

抗分枝杆菌活性

哌嗪的结构基序在抗结核剂的开发中至关重要。研究强调了哌嗪类化合物在对抗结核分枝杆菌(包括耐药菌株)中的重要性。这篇综述提供了利用哌嗪作为核心构建模块设计有效抗分枝杆菌剂的见解 (Girase et al., 2020)。

属性

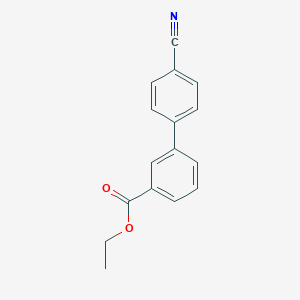

IUPAC Name |

3-phenyl-4-piperazin-1-yl-1H-pyridazin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O/c19-13-10-12(18-8-6-15-7-9-18)14(17-16-13)11-4-2-1-3-5-11/h1-5,10,15H,6-9H2,(H,16,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTLOOVKBRJZVLB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC(=O)NN=C2C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90377632 |

Source

|

| Record name | 6-Phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one | |

CAS RN |

132814-16-5 |

Source

|

| Record name | 6-Phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-[(3S)-3-Aminopyrrolidin-1-yl]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B138043.png)

![2-amino-9-[5-[[[5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl]oxy-methylphosphoryl]oxymethyl]-4-hydroxyoxolan-2-yl]-3H-purin-6-one](/img/structure/B138055.png)